molecular formula C25H27N3O6S B11440254 3-(2,4-Dimethoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-Dimethoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11440254
M. Wt: 497.6 g/mol
InChI Key: LNBOQIZILHCAIF-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHOXYPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound featuring a pyridothiadiazine core with multiple methoxy and oxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridothiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and thiocarbonyl compounds.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst can introduce methoxy groups at specific positions on the aromatic rings.

    Formation of the carbonitrile group: This can be done through nucleophilic substitution reactions involving cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of this compound in biological systems is likely to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O6S/c1-30-15-6-7-19(21(8-15)32-3)27-13-28-24(29)10-16(18(12-26)25(28)35-14-27)17-9-22(33-4)23(34-5)11-20(17)31-2/h6-9,11,16H,10,13-14H2,1-5H3

InChI Key

LNBOQIZILHCAIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4OC)OC)OC)OC

Origin of Product

United States

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